molecular formula C17H16N4OS B5861077 N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5861077
M. Wt: 324.4 g/mol
InChI Key: GSYGAUONWSKCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that combine aromatic rings with thiadiazole moieties, which are known for a wide range of biological activities. The thiadiazole ring, in particular, is a heterocyclic compound containing sulfur and nitrogen, which is often used in medicinal chemistry for its pharmacological properties.

Synthesis Analysis

The synthesis of thiadiazolyl urea derivatives typically involves the reaction of amino-thiadiazoles with isocyanates. For example, Song et al. (2008) described the synthesis of a related compound, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, through the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, characterized using X-ray crystallography, NMR, MS, and IR techniques (Song, Tan, & Wang, 2008).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the toxicity and potential dangers of the compound. It includes its health effects, environmental impact, and safety precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or mechanisms .

properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-7-9-13(10-8-11)18-16(22)19-17-21-20-15(23-17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGAUONWSKCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.